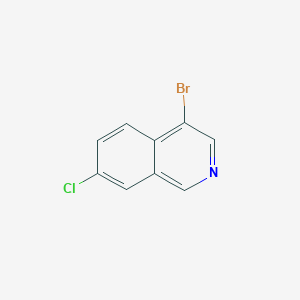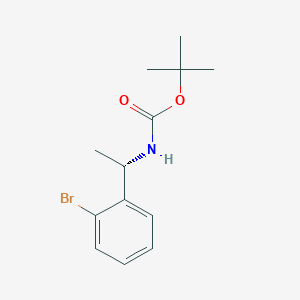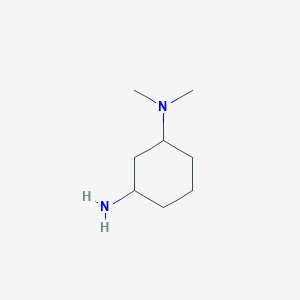
N,N-Dimethyl-cyclohexane-1,3-diamine
Übersicht
Beschreibung
N,N-Dimethyl-cyclohexane-1,3-diamine is a chemical compound with the molecular formula C8H18N2 . It is also known by other names such as N1,N1-Dimethylcyclohexane-1,3-diamine and 1-N,1-N-dimethylcyclohexane-1,3-diamine . The compound has a molecular weight of 142.24 g/mol . It is used as a catalyst in the synthesis of substituted pyrazoles with anti-inflammatory activity, as well as highly functional pyridines and bipyridines .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H18N2/c1-10(2)8-5-3-4-7(9)6-8/h7-8H,3-6,9H2,1-2H3 . The compound has a topological polar surface area of 29.3 Ų and a complexity of 101 . The compound has two undefined atom stereocenters .Physical And Chemical Properties Analysis
This compound has a molecular weight of 142.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 142.146998583 g/mol .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
The compound's derivatives serve as effective ligands for metal-catalyzed reactions, including alkyl-alkyl Suzuki cross-couplings of unactivated secondary alkyl halides at room temperature. This offers a method for achieving reactions that were previously restricted to higher temperatures and different reagents, highlighting its utility in facilitating complex organic syntheses under milder conditions (Saito & Fu, 2007).
Material Science
In the development of high-performance polymers, derivatives containing cyclohexane and pyridine groups have been synthesized to improve the solubility and transparency of polyimide films. These materials exhibit excellent thermal properties, good mechanical properties, and high optical transmittance, indicating their potential for applications in electronics and optics (Yao et al., 2018).
Environmental Chemistry
The molecular interactions between diamines and sulfuric acid have been studied to understand their potential role in atmospheric processes, such as the formation of new particles. These studies suggest that diamines could significantly stabilize sulfuric acid complexes, potentially impacting cloud formation and climate modeling (Elm et al., 2016).
Catalytic Oxidation
Complexes derived from cyclohexane-1,2-diamine have been used in catalytic oxidations, demonstrating efficient oxidation of organic compounds like styrene, cyclohexene, and cyclohexane with good yield. These findings highlight the versatility of such complexes in catalysis and organic synthesis, providing a pathway to more sustainable chemical processes (Maurya et al., 2007).
Supramolecular Chemistry
Chiral diamines, including those related to N,N-Dimethyl-cyclohexane-1,3-diamine, have been utilized in enantioselective recognition and sensing applications. These compounds can form complexes with specific substrates, showcasing their potential in developing new sensors and chiral recognition materials (Li et al., 2007).
Zukünftige Richtungen
N,N-Dimethyl-cyclohexane-1,3-diamine can be used as a starting material for the synthesis of α-chloro-α-alkylphosphonic acids . It can also be used to synthesize derivatives of α-diazophosphonic acid, which are employed in O-H and N-H insertion reactions . These potential applications suggest that this compound could have a wide range of uses in the future.
Wirkmechanismus
Target of Action
N,N-Dimethyl-cyclohexane-1,3-diamine is primarily used as a ligand in organic synthesis and medicinal chemistry . The primary targets of this compound are the transition metals nickel and cobalt . These metals are often used in organic asymmetric catalysis reactions .
Mode of Action
This compound interacts with its targets by acting as a ligand. It binds to the transition metals, forming a complex that can participate in various chemical reactions . This interaction results in changes to the chemical environment of the transition metals, enabling them to catalyze specific reactions .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific reactions it is used in. It is known to promote n-alkenylation and n-alkylation reactions of amides . This can lead to the synthesis of various products, including vinylsulfoximines, N-arylpyridones, and N-aryl amines .
Pharmacokinetics
Its physical and chemical properties, such as its boiling point of 83 °c at 13mmhg , density of 0.89 , and refractive index of 1.472 , may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is used in. As a ligand, it can facilitate the formation of various compounds through N-alkenylation and N-alkylation reactions of amides . These reactions can lead to the synthesis of a variety of organic compounds, which can have various applications in medicinal chemistry and other fields .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its sensitivity to air may affect its stability and efficacy in reactions. Additionally, its storage conditions (it should be stored in a refrigerator ) can also impact its stability and effectiveness. Furthermore, the pH of the reaction environment could potentially influence its action, as it has a predicted pKa of 11.04 .
Biochemische Analyse
Biochemical Properties
N,N-Dimethyl-cyclohexane-1,3-diamine plays a significant role in biochemical reactions, particularly as a ligand in catalysis. It interacts with enzymes such as copper-catalyzed C-N coupling reactions, promoting N-alkenylation and N-alkylation of amides . The compound also interacts with various biomolecules, including vinylsulfoximines and N-arylpyridones, facilitating their synthesis through copper-catalyzed reactions .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways and gene expression by acting as a ligand in catalytic reactions. This compound can modulate cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the overall cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a ligand in catalytic reactions. It binds to copper ions, facilitating the formation of C-N bonds in amides. This interaction leads to the activation or inhibition of specific enzymes, resulting in changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role as a ligand in catalytic reactions highlights its importance in metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects on cellular processes .
Eigenschaften
IUPAC Name |
1-N,1-N-dimethylcyclohexane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10(2)8-5-3-4-7(9)6-8/h7-8H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGNWXHXFXNADS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693098 | |
| Record name | N~1~,N~1~-Dimethylcyclohexane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885280-64-8 | |
| Record name | N~1~,N~1~-Dimethylcyclohexane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethyl-1,3-cyclohexanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



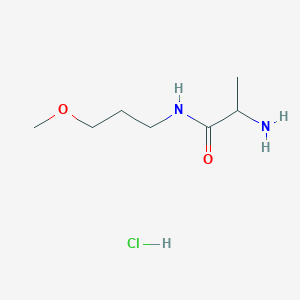
![3-{[(2-Fluorophenyl)methyl]amino}-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B1440866.png)
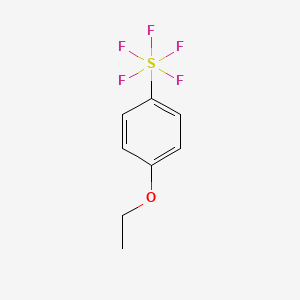
![N-formyl-1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1440869.png)

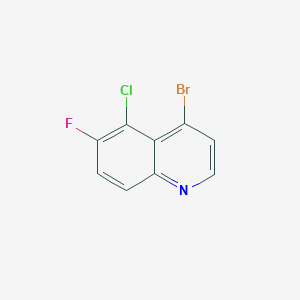
![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1440874.png)
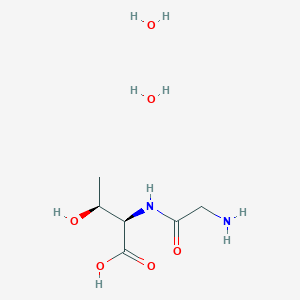
![1-[(4-Methyl-3-nitrophenyl)methyl]piperazine](/img/structure/B1440876.png)
